molecular formula C4H8ClNO B3284197 2-Amino-2-methylpropanoyl chloride CAS No. 78002-19-4

2-Amino-2-methylpropanoyl chloride

Cat. No.: B3284197
CAS No.: 78002-19-4
M. Wt: 121.56 g/mol
InChI Key: PNYDZFZZAYKRAN-UHFFFAOYSA-N
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Description

2-Amino-2-methylpropanoyl chloride is an organic compound with the molecular formula C₄H₈ClNO. It is a derivative of propanoic acid and contains an amino group and a methyl group attached to the alpha carbon. This compound is used in various chemical reactions and has applications in different fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-2-methylpropanoyl chloride can be synthesized through the reaction of 2-amino-2-methylpropanol with thionyl chloride (SOCl₂). The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product. The general reaction is as follows:

2-Amino-2-methylpropanol+Thionyl chloride2-Amino-2-methylpropanoyl chloride+Hydrogen chloride+Sulfur dioxide\text{2-Amino-2-methylpropanol} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{Hydrogen chloride} + \text{Sulfur dioxide} 2-Amino-2-methylpropanol+Thionyl chloride→2-Amino-2-methylpropanoyl chloride+Hydrogen chloride+Sulfur dioxide

The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reagent flow rates .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-methylpropanoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-2-methylpropanoyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-2-methylpropanoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in peptide synthesis, it reacts with amino groups of amino acids to form peptide bonds .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-methylpropanoic acid: The hydrolyzed form of 2-amino-2-methylpropanoyl chloride.

    2-Amino-2-methylpropanol: The precursor used in the synthesis of this compound.

    2-Amino-2-methylpropanoic acid methyl ester: Another derivative used in organic synthesis

Uniqueness

This compound is unique due to its reactivity as an acyl chloride, making it a valuable reagent in organic synthesis. Its ability to form stable amides and esters under mild conditions sets it apart from other similar compounds .

Properties

IUPAC Name

2-amino-2-methylpropanoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8ClNO/c1-4(2,6)3(5)7/h6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNYDZFZZAYKRAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701298011
Record name 2-Amino-2-methylpropanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701298011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78002-19-4
Record name 2-Amino-2-methylpropanoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78002-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-2-methylpropanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701298011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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